7-Amino-2-methylchromone

acetylcholinesterase inhibition Alzheimer's disease enzyme kinetics

Select 7-Amino-2-methylchromone for its unmatched serum tolerance in AChE inhibition assays—retaining 95% activity in HSA vs. only 68% for 3-cyanochromone. Exclusive static fluorescence quenching simplifies binding constant determination with higher reproducibility. This C7-amino chromone scaffold also provides predictable dinuclear Cu(II) and luminescent Zn(II) complexation for metallodrug and photoactive material design. Use as a direct precursor to anti-cancer styrylchromones (e.g., ASC-7, IC50 56.0 μM against MCF-7). Avoid generic alternatives; position-specific reactivity critically alters biological and photophysical outcomes.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 30779-70-5
Cat. No. B1586971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methylchromone
CAS30779-70-5
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C(C=C2)N
InChIInChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3
InChIKeyPAKDFQZWVPNDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-methylchromone (CAS 30779-70-5): Technical Specifications and Core Identification for Research Procurement


7-Amino-2-methylchromone (AMC; CAS 30779-70-5) is a C10H9NO2 heterocyclic compound (MW 175.18 g/mol) belonging to the 4H-1-benzopyran-4-one class, characterized by an amino substituent at position 7 and a methyl group at position 2 . The compound is supplied as a solid with melting point 174.5-179.5 °C and is typically available at 95% purity from major chemical vendors [1]. Its structural features confer both electrophilic character at the chromone ring and nucleophilic reactivity at the C7-amino group, enabling its use as a versatile building block for the synthesis of annelated heterocycles and styrylchromone derivatives [2]. The SMILES string is CC1=CC(=O)c2ccc(N)cc2O1, and the InChI is 1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3 [1].

Why 7-Amino-2-methylchromone (CAS 30779-70-5) Cannot Be Indiscriminately Substituted: Structural Determinants of Functional Specificity


Substituting 7-Amino-2-methylchromone with other aminochromones or chromone derivatives is not functionally neutral due to position-specific substitution effects that critically modulate three distinct performance parameters: (i) binding site selectivity toward carrier proteins, (ii) solvent-dependent photophysical behavior, and (iii) metal coordination geometry. While the chromone scaffold is a privileged structure, even minimally substituted analogs exhibit divergent behavior. For instance, AMC binds to an alternate binding site (site IB) on human serum albumin (HSA) compared to 3-cyanochromone (CyC), which binds to Domain IIA [1]. This difference in binding locus directly impacts drug delivery and pharmacokinetic profiles. Furthermore, AMC exhibits a solvatochromic shift (Δλ = 53 nm) that is substantially smaller than that of CyC (Δλ = 130 nm), indicating different environmental sensitivity in fluorescence-based assays . In metal coordination chemistry, AMC acts as a monodentate ligand capable of forming both O-donor and N-donor complexes, yielding distinct structural outcomes compared to 7-aminoflavone [2]. These functional divergences mean that generic substitution without experimental validation can lead to erroneous conclusions in biological assays, altered metal complex geometries, and unpredictable fluorescence behavior.

7-Amino-2-methylchromone (CAS 30779-70-5): Head-to-Head Quantitative Performance Data Versus Structural Analogs


AChE Inhibition Potency: Direct Comparison of 7-Amino-2-methylchromone (AMC) vs. 3-Cyanochromone (CyC) vs. Donepezil

In a head-to-head colorimetric enzymatic assay, 7-amino-2-methylchromone (AMC) and 3-cyanochromone (CyC) were evaluated for acetylcholinesterase (AChE) inhibition alongside the FDA-approved drug donepezil. The IC50 values were determined under identical experimental conditions [1].

acetylcholinesterase inhibition Alzheimer's disease enzyme kinetics

Human Serum Albumin (HSA) Binding Affinity and Site Selectivity: AMC vs. 3-Cyanochromone

The binding interactions of AMC and CyC with human serum albumin (HSA) were characterized using intrinsic tryptophan fluorescence quenching, circular dichroism, and molecular docking. AMC exhibits distinct binding behavior compared to CyC [1].

plasma protein binding drug delivery pharmacokinetics

Solvent-Dependent Fluorescence Emission Shift (Solvatochromism): AMC vs. 3-Cyanochromone

The solvent-dependent photophysical properties of AMC and CyC were examined using time-resolved fluorescence spectroscopy and DFT calculations across solvents of varying polarity and hydrogen-bonding capacity .

fluorescence spectroscopy solvatochromism photophysics

Copper(II) Complex Coordination Geometry: 7-Amino-2-methylchromone vs. 7-Aminoflavone

Four new copper(II) complexes were synthesized using 7-aminoflavone (L1) and 7-amino-2-methylchromone (L2) as ligands under identical 2:1 ligand-to-metal ratios. Single-crystal X-ray diffraction revealed distinct coordination geometries dependent on the ligand [1].

coordination chemistry X-ray crystallography metal complexes

Fluorescence Quenching Mechanism with HSA: Static (AMC) vs. Mixed Static/Dynamic (CyC)

Analysis of fluorescence lifetime data was used to distinguish between static and dynamic quenching mechanisms for AMC and CyC upon binding to human serum albumin (HSA) [1].

fluorescence lifetime protein-ligand interaction quenching mechanism

AChE Inhibition Retention in Presence of HSA: AMC (95% Retention) vs. CyC (68% Retention)

The inhibitory potency of AMC and CyC against acetylcholinesterase (AChE) was re-evaluated in the presence of physiologically relevant concentrations of human serum albumin (HSA) to assess the impact of plasma protein binding on enzyme inhibition [1].

plasma protein interference inhibitor robustness drug screening

Optimal Research and Industrial Applications for 7-Amino-2-methylchromone (CAS 30779-70-5) Based on Quantitative Performance Data


Robust AChE Inhibitor Screening in Plasma-Containing Assays

Based on direct head-to-head comparison data showing that AMC retains 95% of its AChE inhibitory activity in the presence of HSA—compared to only 68% retention for 3-cyanochromone—AMC is the preferred chromone-based inhibitor for enzymatic assays conducted in serum-containing media or for cell-based screening campaigns where plasma protein interference would otherwise confound results [1]. This 6.4-fold advantage in HSA-tolerance makes AMC particularly suitable for drug discovery programs targeting neurodegenerative disorders where in vitro-in vivo translation is critical.

Synthesis of Fluorescent Metal Complexes with Predictable Coordination Geometry

As demonstrated by X-ray crystallographic analysis, AMC forms a well-characterized dinuclear copper(II) complex [Cu(L2)₂Cl₂]₂ with square pyramidal geometry involving both O-donor (carbonyl) and N-donor (amine) coordination [1]. Furthermore, AMC forms a Zn(II) complex that exhibits intensive bright-blue solid-state fluorescence, indicating potential as a photoactive material [2]. Researchers requiring predictable metal coordination for the design of luminescent materials or metallodrugs should select AMC over 7-aminoflavone, which yields unexpected polymeric stoichiometry under identical conditions.

Fluorescence-Based Binding Studies Requiring Simplified Quenching Analysis

Time-resolved fluorescence measurements confirm that AMC quenches HSA tryptophan fluorescence via a purely static mechanism (ground-state complex formation), whereas 3-cyanochromone involves both static and dynamic quenching components [1]. For researchers conducting fluorescence titration experiments to determine binding constants, AMC's single-mechanism quenching eliminates the need for complex two-component data fitting, reducing analytical uncertainty and improving reproducibility in protein-ligand interaction studies.

Synthetic Building Block for Styrylchromone Derivatives

AMC serves as a direct precursor for the synthesis of 7-amino-2-styrylchromone derivatives via condensation with substituted aromatic aldehydes [1]. The resulting styrylchromone derivatives have demonstrated cytotoxic activity against MCF-7 breast cancer cells (IC50 = 56.0 μM for the most potent derivative ASC-7) and DPPH radical scavenging activity (IC50 = 54.6 μM) [1]. This established synthetic pathway positions AMC as a valuable starting material for medicinal chemistry programs exploring extended conjugation chromone derivatives.

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